2-{[2-(4-METHYLPIPERAZINO)-2-OXOETHYL]SULFANYL}ACETIC ACID
Overview
Description
2-{[2-(4-METHYLPIPERAZINO)-2-OXOETHYL]SULFANYL}ACETIC ACID is an organic compound that features a piperazine ring, a thioether linkage, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-METHYLPIPERAZINO)-2-OXOETHYL]SULFANYL}ACETIC ACID typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, 4-methylpiperazine, is reacted with an appropriate acylating agent to introduce the 2-oxoethyl group.
Thioether Formation: The intermediate product is then subjected to a thiolation reaction using a suitable thiol reagent under controlled conditions to form the thioether linkage.
Carboxylation: Finally, the thioether intermediate is carboxylated to introduce the carboxylic acid group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-{[2-(4-METHYLPIPERAZINO)-2-OXOETHYL]SULFANYL}ACETIC ACID can undergo oxidation reactions, particularly at the thioether linkage, resulting in the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxo group or the carboxylic acid group, potentially forming alcohols or aldehydes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides, amines, or thiols can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, aldehydes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-{[2-(4-METHYLPIPERAZINO)-2-OXOETHYL]SULFANYL}ACETIC ACID has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular uptake.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-METHYLPIPERAZINO)-2-OXOETHYL]SULFANYL}ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and thioether linkage play crucial roles in binding to these targets, while the carboxylic acid group may facilitate interactions with active sites or catalytic residues. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}propionic acid: Similar structure but with a propionic acid group instead of acetic acid.
{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}butyric acid: Similar structure but with a butyric acid group instead of acetic acid.
Uniqueness
2-{[2-(4-METHYLPIPERAZINO)-2-OXOETHYL]SULFANYL}ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperazine ring and thioether linkage, along with the carboxylic acid group, allows for versatile interactions in various chemical and biological contexts.
Properties
IUPAC Name |
2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanylacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S/c1-10-2-4-11(5-3-10)8(12)6-15-7-9(13)14/h2-7H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIBHHZQAOHRHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CSCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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